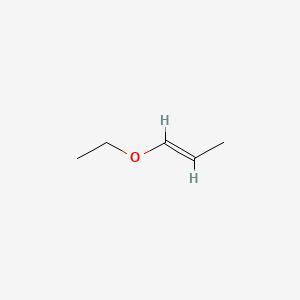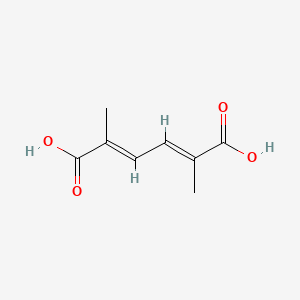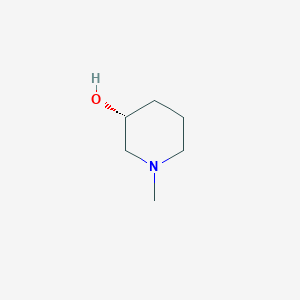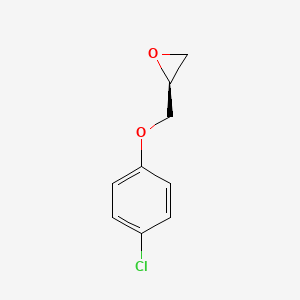
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid” is a chemical compound with the molecular formula C25H22FNO4 . It has a molecular weight of 419.45 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C . The compound has a high gastrointestinal absorption and is a substrate of P-glycoprotein . It also shows inhibitory effects on several cytochrome P450 enzymes . The compound has a logP value of 3.22 (iLOGP), indicating its lipophilicity . Its water solubility is low, with a logS value of -5.22 (ESOL) .Wissenschaftliche Forschungsanwendungen
1. Applications in Material Science and Nanotechnology
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid and its variants, specifically the Fmoc variants of threonine and serine (Fmoc-Thr(tbu)-OH and Fmoc-Ser(tbu)-OH), show remarkable self-assembling properties. These compounds exhibit controlled morphological changes at the supramolecular level, transitioning through different forms such as spheres, dumb-bells, rods, and flower-like morphologies depending on the concentration and temperature. These properties are particularly intriguing for the design of novel self-assembled architectures with potential applications in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).
2. Solid-Phase Synthesis of Peptides
The compound is used in the preparation of N-Fmoc-protected β2-homoamino acids, which are critical in solid-phase syntheses of β-peptides. The method involves a diastereoselective amidomethylation as the key step and has been proven suitable for large-scale preparations. The resulting Fmoc-amino acids are crucial for the synthesis of complex peptides and have been thoroughly characterized, indicating their suitability for detailed biochemical applications (Šebesta & Seebach, 2003).
3. As a Fluorophore for Biomedical Analysis
6-Methoxy-4-quinolone (6-MOQ), an oxidation product derived from a similar compound, serves as a novel fluorophore. It exhibits strong fluorescence in a wide pH range of aqueous media, making it highly suitable for biomedical analysis. The compound's fluorescence intensity is stable under various conditions, including temperature and light exposure, demonstrating its potential for reliable use in sensitive analytical procedures (Hirano et al., 2004).
4. Enzyme-Activated Surfactants for Carbon Nanotube Dispersion
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, related to the compound , are utilized as surfactants for carbon nanotubes (CNTs). These surfactants can be enzymatically activated to create homogeneous aqueous CNT dispersions on-demand. This innovative approach indicates the potential for controlled and efficient dispersion of CNTs, a critical step in their practical application in various fields including electronics, materials science, and medicine (Cousins et al., 2009).
Safety and Hazards
The compound is labeled with the signal word "Warning" . It has hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Therefore, precautions should be taken to avoid exposure, including not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-fluorophenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c26-17-7-5-6-16(12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCLRFMQVCVNGD-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426650 |
Source


|
| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331763-67-8 |
Source


|
| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine](/img/structure/B1310808.png)








